Benzo[D]isoxazole-4-boronic acid
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Overview
Description
Benzo[D]isoxazole-4-boronic acid is a chemical compound that belongs to the class of boronic acids It features a benzo[D]isoxazole ring structure with a boronic acid functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of Benzo[D]isoxazole-4-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Benzo[D]isoxazole-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired transformation.
Substitution Reactions: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Benzo[D]isoxazole-4-boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzo[D]isoxazole-4-boronic acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Isoxazole-4-boronic acid: Similar structure but lacks the benzo ring.
Benzo[D]isoxazole-5-boronic acid: Similar structure with the boronic acid group at the 5-position.
Phenylboronic acid: Lacks the isoxazole ring but contains the boronic acid group.
Uniqueness: Benzo[D]isoxazole-4-boronic acid is unique due to the presence of both the benzo[D]isoxazole ring and the boronic acid functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,2-benzoxazol-4-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3/c10-8(11)6-2-1-3-7-5(6)4-9-12-7/h1-4,10-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAQPBVTWFLMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NOC2=CC=C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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